molecular formula C7H12Br2O2 B14730838 3,4-Dibromo-2-ethoxyoxane CAS No. 6289-34-5

3,4-Dibromo-2-ethoxyoxane

Cat. No.: B14730838
CAS No.: 6289-34-5
M. Wt: 287.98 g/mol
InChI Key: RURXZTDHPIFRJF-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-ethoxyoxane is a chemical compound that belongs to the class of dibromoalkanes It is characterized by the presence of two bromine atoms and an ethoxy group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-2-ethoxyoxane typically involves the dibromination of alkenes. One efficient method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst or external oxidant . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or brominating agents like N-bromosuccinimide. The process is optimized to ensure high yield and purity of the final product, often involving continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-2-ethoxyoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dibromo compound into less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include brominated derivatives, oxides, and substituted oxane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dibromo-2-ethoxyoxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-ethoxyoxane involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the inhibition of specific enzymes or pathways, such as quorum sensing in bacteria . The compound’s ability to interfere with these pathways makes it a potential candidate for antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dibromo-2-ethoxyoxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to methoxy or propoxy derivatives, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

6289-34-5

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

3,4-dibromo-2-ethoxyoxane

InChI

InChI=1S/C7H12Br2O2/c1-2-10-7-6(9)5(8)3-4-11-7/h5-7H,2-4H2,1H3

InChI Key

RURXZTDHPIFRJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C(CCO1)Br)Br

Origin of Product

United States

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